N'-(3-bromophenyl)-N-cyclopentyloxamide
Description
Properties
IUPAC Name |
N'-(3-bromophenyl)-N-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-4-3-7-11(8-9)16-13(18)12(17)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGAYYQKKDNGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-N-cyclopentyloxamide typically involves the reaction of 3-bromoaniline with cyclopentanone oxime. The reaction is carried out under acidic conditions to facilitate the formation of the oxamide linkage. The general reaction scheme is as follows:
Starting Materials: 3-bromoaniline and cyclopentanone oxime.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 3-bromoaniline is reacted with cyclopentanone oxime in the presence of the acid catalyst, leading to the formation of N’-(3-bromophenyl)-N-cyclopentyloxamide.
Industrial Production Methods
Industrial production of N’-(3-bromophenyl)-N-cyclopentyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromophenyl)-N-cyclopentyloxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The oxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) are used.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amine and carboxylic acid derivatives.
Scientific Research Applications
N’-(3-bromophenyl)-N-cyclopentyloxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-bromophenyl)-N-cyclopentyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N'-(3-bromophenyl)-N-cyclopentyloxamide , enabling comparative analysis:
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()
- Structure : Features a 3-bromophenyl group and a carboxamide (-C(O)NR₂) moiety with diethylamine substituents.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine, yielding 77% product (mp 102.2–102.5 °C) .
- Key Differences: Substituent Effects: The diethylamine group reduces steric hindrance compared to the cyclopentyl group in the oxamide derivative, likely lowering melting points and altering solubility.
3-Chloro-N-phenyl-phthalimide ()
- Structure : Aromatic phthalimide core with a 3-chloro substituent and phenyl group.
- Applications: Used as a monomer for polyimide synthesis due to its thermal stability and reactivity in polymerization .
- Key Differences: Electronic Effects: The electron-withdrawing phthalimide ring contrasts with the electron-rich oxamide, affecting electronic properties and reactivity.
Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- ()
- Structure : Benzamide derivative with a thiourea (-NHC(S)NH-) linkage and 3-bromophenyl group.
- Molecular Weight : 335.224 g/mol (vs. ~325 g/mol estimated for the oxamide).
- Key Differences :
Comparative Data Table
Research Findings and Implications
Synthetic Accessibility : The oxamide derivative may require multi-step synthesis, contrasting with the straightforward carboxamide preparation in . Phosphorus oxychloride-mediated dehydration () could be adapted for formamide precursors but requires inert conditions .
Thermal Stability : The oxamide’s dual amide bonds likely enhance thermal stability over carboxamides, making it suitable for high-temperature applications (e.g., polymers) .
Solubility : The cyclopentyl group may reduce aqueous solubility compared to diethylamine analogs but improve lipid membrane permeability in drug design.
Halogen Interactions : Bromine’s polarizability could facilitate halogen bonding in crystal engineering, unlike chlorine in phthalimides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(3-bromophenyl)-N-cyclopentyloxamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between cyclopentylamine derivatives and bromophenyl-containing precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters : Solvent polarity (aprotic solvents preferred), temperature (0–25°C to minimize side reactions), and reaction time (monitored via TLC/HPLC) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the bromophenyl group and cyclopentyl connectivity. 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under accelerated degradation conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity via orthogonal methods (NMR, LC-MS) .
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) to isolate critical pharmacophores .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like PARP or kinases, reconciling divergent experimental results .
Q. What computational strategies model the interaction between this compound and enzyme targets like PARP?
- Methodological Answer :
- Docking studies : Use cryo-EM or X-ray structures (PDB entries) to simulate ligand-enzyme interactions. Focus on bromophenyl π-stacking with aromatic residues and oxamide hydrogen bonding .
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinity differences between analogs .
- QSAR models : Train regression models on inhibitory IC₅₀ data to prioritize derivatives for synthesis .
Q. How does the electronic environment of the 3-bromophenyl group influence reactivity and stability?
- Methodological Answer :
- Electron-withdrawing effects : Bromine reduces electron density at the phenyl ring, slowing electrophilic substitution but enhancing oxidative stability. Monitor via cyclic voltammetry .
- Steric effects : Ortho-bromine hinders rotation around the amide bond, confirmed by variable-temperature NMR .
- Reactivity in cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized bases (Cs₂CO₃) to retain cyclopentyl-oxamide integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
